Inability to Establish a Quantitative Differentiation Claim
A direct quantitative comparison against a defined analog could not be performed. Searches in patent literature (e.g., PKB inhibitor patent US20090163524A1 [1], amino azaheterocyclic carboxamide patent US-8637532-B2 [2]) and bioactivity databases (e.g., BindingDB entry for CETP, ChEMBL_216900 [3]) did not yield matching records for CAS 885595-59-5. The identified BindingDB hit corresponded to a structurally distinct molecule, BDBM50128131 (IC50: 0.770 nM on CETP), which is not a suitable comparator [3].
| Evidence Dimension | Comparative biological activity, selectivity, or stability |
|---|---|
| Target Compound Data | Not found in the searched databases. |
| Comparator Or Baseline | N/A - No direct structural analog with comparable data was identified. |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Without this foundational data, a scientific procurement decision cannot be based on evidence of superior performance, relegating the choice to cost and availability, which are insufficient for product-specific differentiation.
- [1] Google Patents. Novel Protein Kinase B Inhibitors - 060. US20090163524A1. View Source
- [2] Unified Patents. Amino Azaheterocyclic Carboxamides. US-8637532-B2. View Source
- [3] BindingDB. BDBM50128131: (R)-3-((3-(1,1,2,2-tetrafluoroethoxy)benzyl)(3-(4-chloro-3-ethylphenoxy)phenyl)amino)-1,1,1-trifluoropropan-2-ol. ChEMBL Assay ID: ChEMBL_216900. View Source
